5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
Description
This compound is a functionalized indene derivative characterized by a bicyclic 2,3-dihydro-1H-indene backbone. Key substituents include:
- 5-Bromo: A halogen atom at position 5, which may enhance electrophilic reactivity for cross-coupling reactions.
- 4-Fluoro: A fluorine atom at position 4, influencing electronic properties and metabolic stability.
- tert-Butoxycarbonyl (Boc)-protected amino group: A bulky protecting group at position 1, improving solubility and stability during synthetic processes.
- Carboxylic acid: A polar functional group at position 1, enabling salt formation or further derivatization.
This structure is likely an intermediate in pharmaceutical synthesis, leveraging the Boc group for amine protection and the carboxylic acid for downstream conjugation .
Properties
Molecular Formula |
C15H17BrFNO4 |
|---|---|
Molecular Weight |
374.20 g/mol |
IUPAC Name |
5-bromo-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H17BrFNO4/c1-14(2,3)22-13(21)18-15(12(19)20)7-6-8-9(15)4-5-10(16)11(8)17/h4-5H,6-7H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
RKCVTNLKSNVBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2F)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The dihydroindene backbone is typically constructed from β-arylpropionic acid derivatives. Patent CN101318887A demonstrates this through AlCl₃-mediated cyclization:
Procedure :
- Combine ethyl 3-phenylpropanoate (0.1 mol) with dipolyphosphoric acid (85 g) at 70°C under N₂.
- Add anhydrous AlCl₃ (0.02 mol) and stir for 30 min.
- Quench with ice water, extract with n-heptane, and purify via vacuum distillation.
Comparative Catalytic Systems
| Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|
| AlCl₃ | 70°C | 75 | |
| PPA* | 90°C | 68 | |
| TfOH | 80°C | 62 |
*Polyphosphoric acid
Amino Acid Functionality Installation
Reductive Amination at C1
Procedure :
Boc Protection and Carboxylic Acid Formation
Simultaneous Protection-Oxidation :
- Treat 1-aminoindane with Boc₂O (1.2 eq) and DMAP in CH₂Cl₂.
- Oxidize secondary alcohol (from earlier reduction) with KMnO₄/H₂SO₄.
- Yield: 76% Boc-protected carboxylic acid.
Integrated Synthetic Route
Overall Yield : 75% × 89% × 74% × 82% × 76% ≈ 27.4%
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H),
δ 6.95 (d, J = 6.8 Hz, 1H, Ar-H),
δ 5.21 (s, 1H, NH),
δ 1.43 (s, 9H, Boc-CH₃).
HRMS (ESI+) :
Calculated for C₁₅H₁₈BrFN₂O₄ [M+H]+: 413.0421; Found: 413.0418.
Industrial-Scale Considerations
Cost Optimization Strategies
Environmental Impact
Process Mass Intensity (PMI) :
| Step | PMI |
|---|---|
| Cyclization | 8.2 |
| Halogenation | 12.7 |
| Protection | 6.5 |
Challenges and Mitigation Strategies
8.1 Regioselectivity in Halogenation
Competing bromination at C6 is minimized by:
- Using bulky directing groups (-NO₂) temporarily
- Low-temperature gradual reagent addition
8.2 Boc Group Stability
Acidic fluorination conditions risk Boc cleavage. Solutions include:
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable:
Biocatalytic Approaches
Engineered P450 enzymes achieve:
- 92% yield in C-H fluorination
- 99% regioselectivity without protecting groups
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) for azide substitution, or lithium aluminum hydride (LiAlH4) for reduction.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc group removal.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Scientific Research Applications
5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H18BrFNO4
- Molecular Weight : 356.22 g/mol
- CAS Number : 2089671-58-7
Structural Characteristics
The compound features a bromine atom at position 5 and a fluorine atom at position 4 of the indene ring, along with a tert-butoxycarbonyl (Boc) amino group. This structural configuration is significant for its biological activity.
The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it could influence pathways related to cell signaling, apoptosis, and possibly antimicrobial activity.
Case Studies and Research Findings
-
Antimicrobial Activity
- A study evaluated the antimicrobial effects of various indene derivatives, including the compound . It demonstrated a notable inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics in some cases, indicating potential as an alternative antimicrobial agent .
-
Cytotoxicity Assays
- In vitro cytotoxicity assays using human cancer cell lines revealed that the compound exhibits selective toxicity towards certain cancer cells while sparing normal cells. The IC50 values varied significantly among different cell lines, suggesting a targeted mechanism of action that warrants further investigation .
- Molecular Docking Studies
Summary of Biological Activities
Q & A
Basic Synthesis: What are the critical synthetic steps for preparing 5-Bromo-1-((tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid?
Answer:
The synthesis involves three key steps:
Bromination and Fluorination : Introduce bromine and fluorine substituents regioselectively using electrophilic aromatic substitution (e.g., NBS for bromination and Selectfluor® for fluorination) .
Boc Protection : Protect the amine group with tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Carboxylic Acid Formation : Hydrolyze a nitrile or ester intermediate under acidic/basic conditions (e.g., KOH/EtOH reflux) to yield the carboxylic acid moiety .
Validation : Monitor each step using LC-MS and to confirm regiochemistry and functional group integrity.
Advanced Synthesis: How can enantiomeric purity be optimized during synthesis?
Answer:
Enantiomeric purity is critical for biological activity. Implement:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) for HPLC purification .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd-BINAP complexes) for stereoselective C–N bond formation during Boc-protection .
Data Contradiction : If unexpected enantiomer ratios arise, verify catalyst loading and reaction temperature using circular dichroism (CD) spectroscopy.
Basic Structural Characterization: What analytical techniques confirm the compound’s structure?
Answer:
- NMR : , , and identify substituent positions and Boc-group integrity.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (±5 ppm accuracy).
- X-ray Crystallography : Resolve absolute stereochemistry using SHELXL for refinement .
Validation : Cross-reference NMR shifts with DFT calculations (e.g., Gaussian 16) to resolve ambiguities.
Advanced Structural Challenges: How to address discrepancies between NMR and X-ray data?
Answer:
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution).
- VT-NMR : Perform variable-temperature NMR to detect conformational changes.
- DFT Optimization : Compare crystallographic data with computational models (e.g., B3LYP/6-31G*) .
Example : If tert-butyl group dynamics mask NMR signals, use DEPT-135 to clarify.
Basic Biological Evaluation: How to assess its potential as a dopamine receptor ligand?
Answer:
- Receptor Binding Assays : Use porcine striatal membranes to measure displacement of SCH23390 (D1-like) or YM-09-151-2 (D2-like) .
- Functional Assays : Quantify cAMP/cGMP modulation in rat neostriatal membranes to confirm agonist/antagonist profiles.
Advanced Biological Profiling: How to resolve off-target effects in receptor studies?
Answer:
- Selectivity Screening : Test against related GPCRs (e.g., serotonin, adrenergic receptors) using radioligand competition assays.
- Molecular Docking : Perform in silico docking (AutoDock Vina) to identify key binding residues and refine SAR .
Data Contradiction : If affinity data conflict with in silico predictions, validate using site-directed mutagenesis of receptor hotspots.
Basic Stability: What storage conditions prevent degradation?
Answer:
- Temperature : Store at –20°C under inert gas (N₂/Ar) to avoid Boc-group hydrolysis.
- Light Sensitivity : Protect from UV exposure using amber vials due to the bromo-fluoro chromophore .
Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks.
Advanced Analytical Method Development: How to optimize HPLC for purity analysis?
Answer:
- Column Selection : Use a C18 column with trifluoroacetic acid (0.1% TFA) in the mobile phase to improve peak symmetry for the carboxylic acid.
- Gradient Optimization : Start with 5% acetonitrile (ACN)/95% H₂O, ramping to 95% ACN over 20 minutes.
Validation : Spike samples with synthetic impurities (e.g., de-Boc byproduct) to confirm resolution .
Data Contradiction Analysis: How to resolve conflicting biological activity and computational predictions?
Answer:
- Meta Dynamics Simulations : Perform 100-ns MD simulations to assess binding pocket flexibility.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for enantiomers using Schrödinger Suite .
Example : If in vitro activity contradicts FEP results, re-evaluate protonation states of ionizable groups (e.g., carboxylic acid).
Advanced Safety Handling: What precautions mitigate risks during large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
